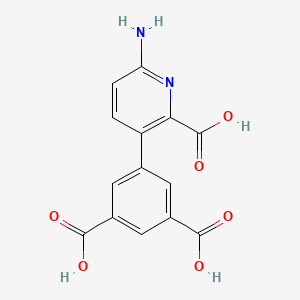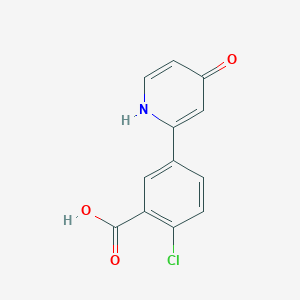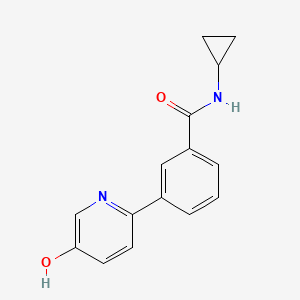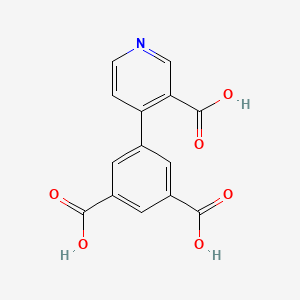
6-Amino-3-(3,5-dicarboxyphenyl)picolinic acid
Overview
Description
6-Amino-3-(3,5-dicarboxyphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. This compound is known for its unique structure, which includes an amino group, a picolinic acid core, and two carboxylic acid groups attached to a phenyl ring. This structure imparts unique chemical properties to the compound, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3,5-dicarboxyphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the picolinic acid core, followed by the introduction of the amino group and the carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production methods often optimize reaction conditions to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(3,5-dicarboxyphenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting carboxylic acids to alcohols.
Substitution: The amino group and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted picolinic acid compounds.
Scientific Research Applications
6-Amino-3-(3,5-dicarboxyphenyl)picolinic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of antiviral and anticancer research.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Amino-3-(3,5-dicarboxyphenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets. For example, in antiviral research, the compound has been shown to inhibit the entry of enveloped viruses into host cells by targeting viral-cellular membrane fusion . This mechanism involves the disruption of the viral envelope, preventing the virus from infecting the host cell.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Amino-3-(3,5-dicarboxyphenyl)picolinic acid include other picolinic acid derivatives, such as:
Picolinic acid: The parent compound, which has a simpler structure but shares some chemical properties.
Halauxifen-methyl: A picolinic acid derivative used as a herbicide.
Florpyrauxifen-benzyl: Another picolinic acid derivative with herbicidal properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups. The presence of both amino and carboxylic acid groups on the phenyl ring, along with the picolinic acid core, imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(6-amino-2-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c15-10-2-1-9(11(16-10)14(21)22)6-3-7(12(17)18)5-8(4-6)13(19)20/h1-5H,(H2,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTCRNOVPDLUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171106 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(6-amino-2-carboxy-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-08-2 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(6-amino-2-carboxy-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(6-amino-2-carboxy-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-hydroxypyridine](/img/structure/B6415567.png)











![6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid](/img/structure/B6415655.png)
